4-[4-(4-hydroxyphenyl)phenyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAPUZAEIMEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 4 Hydroxyphenyl Phenyl Phenol and Its Derivatives
Advanced Synthetic Routes towards Triarylated Phenolic Structures
The construction of the p-terphenyl (B122091) backbone, a core feature of 4-[4-(4-hydroxyphenyl)phenyl]phenol, relies on sophisticated carbon-carbon bond-forming reactions. These methods are essential for creating the chain of three interconnected benzene (B151609) rings.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds.
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and polyaryl compounds, including p-terphenyls. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov
A primary route to this compound involves a sequential Suzuki coupling. For instance, 1,4-dihalobenzene can be coupled with two equivalents of 4-hydroxyphenylboronic acid. The hydroxyl groups typically need to be protected, for example, as methoxy (B1213986) or other ether groups, during the reaction and deprotected afterward. A plausible synthetic pathway is the coupling of 1,4-dibromobenzene (B42075) with 4-methoxyphenylboronic acid, followed by demethylation to yield the final dihydroxy product. google.com The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Another strategy involves the coupling of a 4-halophenylboronic acid with a 4-halophenol derivative, followed by a second coupling reaction. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com Water can even be used as a green solvent for certain phenol (B47542) arylations. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodophenol | Phenylboronic acid | Pd/C (10%) | K₂CO₃ | Water | Reflux | ~95% | nih.gov |
| 2-Bromobenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH (aq) | THF | 120 (Microwave) | High | mdpi.com |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 74-82% | nih.gov |
This table presents generalized conditions for Suzuki-Miyaura reactions applicable to the synthesis of aryl-aryl bonds found in terphenyl structures. Yields are context-dependent.
While the Suzuki reaction builds the carbon skeleton, the Buchwald-Hartwig amination is a key method for introducing nitrogen-containing functional groups onto the aromatic rings of the terphenyl structure. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. organic-chemistry.org
To synthesize derivatives of this compound, one could first halogenate the terphenyl core. The resulting dihalo-terphenyl could then undergo a Buchwald-Hartwig reaction with various primary or secondary amines to introduce amino functionalities. The development of specialized phosphine ligands (e.g., bidentate or sterically hindered ligands) has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under milder conditions. wikipedia.org The reaction is fundamental for creating aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgyoutube.com
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Generation | Palladium Source | Ligand Type | Amine Scope | Key Features | Reference(s) |
|---|---|---|---|---|---|
| First Generation | Pd(0) | Monodentate Phosphines (e.g., P(o-tolyl)₃) | Secondary Amines | Pioneering but limited scope. | wikipedia.org |
| Second Generation | Pd(OAc)₂ or Pd₂(dba)₃ | Bidentate Phosphines (e.g., BINAP, DPPF) | Primary Amines | Higher rates and better yields. | wikipedia.org |
Condensation and Polymerization Approaches for Oligomer Formation
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are essential for forming oligomers and polymers from phenolic monomers. wikipedia.orglibretexts.orgmonash.edu The two hydroxyl groups on this compound make it an ideal monomer for step-growth polymerization.
For instance, it can undergo oxidative coupling polymerization. In the presence of an oxidant and a catalyst (e.g., an enzyme like laccase or a copper-amine complex), the phenolic units can couple to form poly(phenylene ether) (PPE) or PPO-type structures. tandfonline.com These polymers are known for their high thermal stability and excellent dielectric properties. Enzymatic catalysis, in particular, offers a green synthetic route under mild conditions. nih.gov
Furthermore, this compound can be used as a comonomer in the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES). researchgate.net In this nucleophilic aromatic substitution polymerization, the diphenoxide form of the monomer reacts with an activated dihalide, such as 4,4′-dichlorodiphenyl sulfone, to build the polymer chain. The incorporation of the rigid terphenyl unit into the polymer backbone can significantly enhance properties like the glass transition temperature (Tg) and mechanical strength. researchgate.net Recently, covalent triazine polymers (CTPs) have been synthesized using dihydroxy biphenyl (B1667301) (a related monomer) and cyanuric chloride, suggesting a similar potential for terphenyl-based monomers. rsc.org
Nucleophilic Substitution Reactions in Phenolic Derivative Synthesis
The hydroxyl groups of this compound are prime sites for chemical modification via nucleophilic substitution reactions. encyclopedia.pub These reactions allow for the attachment of a wide variety of functional groups, thereby tuning the molecule's properties.
A common transformation is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile can then react with an alkyl halide (R-X) or other electrophiles to form an ether (Ar-O-R). This method can be used to introduce alkyl chains, fluorinated chains, or more complex side groups onto the terphenyl backbone.
Another key reaction is esterification, a type of condensation reaction where the phenol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. libretexts.org These reactions are often catalyzed by an acid or base. The resulting ester derivatives can have applications as liquid crystals or in biologically active compounds. The sulfonic groups of sulfonated terphenyls can also undergo nucleophilic substitution. smolecule.com
Exploration of Novel Catalytic Systems and Reaction Conditions
Research into the synthesis of triarylated phenols continues to evolve, with a focus on developing more efficient, selective, and environmentally benign catalytic systems.
For palladium-catalyzed cross-coupling, recent advancements include the development of highly active catalyst systems that operate at very low loadings (ppm levels) and the use of N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and reactivity compared to traditional phosphine ligands. researchgate.net The use of palladium nanoparticles as reusable, heterogeneous catalysts is also an area of active investigation. neist.res.in Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki couplings. mdpi.com
In the realm of polymerization, novel catalytic systems are being explored to achieve better control over polymer architecture. semanticscholar.org For example, organocatalysis is emerging as a powerful tool for precision polymerization. rsc.org The use of unconventional reaction media, such as supercritical fluids or aqueous micellar systems, can also improve the sustainability and efficiency of catalytic processes involving polyphenols. mdpi.com The development of catalysts for the direct C-H arylation of phenols represents another frontier, potentially offering a more atom-economical route to substituted triarylphenols by avoiding the need for pre-halogenation of the starting materials. rsc.orgnih.gov
Table of Mentioned Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | p-Terphenyl-4,4''-diol | 4,4''-Dihydroxy-p-terphenyl |
| 1,4-Dihalobenzene | 1,4-Dihalobenzene | e.g., 1,4-Dibromobenzene |
| 4-Hydroxyphenylboronic acid | (4-Hydroxyphenyl)boronic acid | |
| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)boronic acid | |
| 1,4-Dibromobenzene | 1,4-Dibromobenzene | |
| Phenylboronic acid | Phenylboronic acid | |
| 4-Iodophenol | 4-Iodophenol | |
| 2-Bromobenzaldehyde | 2-Bromobenzaldehyde | |
| 5-Formyl-2-methoxyphenylboronic acid | 5-Formyl-2-methoxyphenylboronic acid | |
| 4,4′-Dichlorodiphenyl sulfone | 1,1'-Sulfonylbis(4-chlorobenzene) | DCDPS |
| Cyanuric chloride | 2,4,6-Trichloro-1,3,5-triazine |
Mechanistic Analysis of Chemical Reactions
The reactivity of this compound is largely dictated by its two phenolic hydroxyl groups and the biphenyl aromatic system. These features allow for a variety of chemical transformations, each with distinct mechanistic pathways.
Oxidative Transformations of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups of 4,4'-dihydroxybiphenyl (B160632) are susceptible to oxidation, a transformation that is central to both its synthesis and degradation. The oxidation process typically proceeds through the formation of phenoxy radicals. One-electron oxidants, such as iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), are effective for this purpose. jraic.com These reagents facilitate the oxidative dimerization of phenols, which can be a key step in synthesizing substituted biphenyldiols. jraic.com
The mechanism involves the removal of a hydrogen atom from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical. In the synthesis of 4,4'-biphenol from 2,6-di-tert-butylphenol (B90309), for example, reaction with oxygen generates phenol radicals that rapidly dimerize. wikipedia.org This dimerization leads to the formation of a diphenoquinone (B1195943), an oxidized, non-aromatic intermediate. wikipedia.org
Table 1: Oxidizing Agents for Phenolic Transformations
| Oxidizing Agent | Substrate Example | Product/Intermediate | Reference |
|---|---|---|---|
| Iron(III) chloride (FeCl₃) | 2,6-disubstituted phenols | Biphenyl-4,4'-diols | jraic.com |
| Potassium ferricyanide (K₃[Fe(CN)₆]) | 2,4-disubstituted phenols | 2,2'-biphenyldiols | jraic.com |
| Oxygen (O₂) | 2,6-di-tert-butylphenol | Diphenoquinone | wikipedia.org |
| Biphenyl Dioxygenase (enzyme) | 3,3'-dihydroxybiphenyl | Dihydrodiol metabolite | nih.gov |
Reductive Pathways and Formation of Hydrogenated Derivatives
Reductive pathways are crucial for converting oxidized intermediates back into the desired diol. In the Hay synthesis, the diphenoquinone intermediate formed via oxidative coupling is subsequently reduced to form the tetra-butyl-biphenyl derivative. wikipedia.org This reduction can be accomplished by reacting the diphenoquinone with two equivalents of 2,6-di-tert-butylphenol in an oxygen-free environment. wikipedia.org Another method involves the reduction of diphenoquinones using zinc dust in hot acetic acid to yield the corresponding biphenyl-4,4'-diols. jraic.com
The hydroxyl groups themselves can be reduced to form biphenyl derivatives, though this is a less common transformation. More prevalent is the hydrogenation of the aromatic rings, although specific literature on the direct hydrogenation of 4,4'-dihydroxybiphenyl was not prominent in the search results. However, the general principle of catalytic hydrogenation of aromatic systems is a well-established industrial process.
Electrophilic Aromatic Substitution Reactions on Phenyl Moieties
The biphenyl structure, with two interconnected benzene rings, is subject to electrophilic aromatic substitution (EAS). youtube.com The two hydroxyl groups on 4,4'-dihydroxybiphenyl are strong activating groups, meaning they increase the electron density of the aromatic rings and direct incoming electrophiles primarily to the ortho positions (positions 3, 5, 3', and 5'). youtube.com
The mechanism for EAS involves two main steps:
The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.org
A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the synthesis of 4,4'-dihydroxybiphenyl derivatives can involve Friedel-Crafts alkylation of biphenyl as an initial step, followed by oxidation and cracking. google.com Acylation of a protected 4-phenylphenol (B51918) derivative is a key step in the synthesis of 4-cyano-4'-hydroxy-biphenyl. google.com The hydroxyl groups enhance the nucleophilicity of the aromatic rings, making them more reactive towards electrophiles compared to unsubstituted benzene.
Investigation of Cleavage and Rearrangement Mechanisms
Cleavage mechanisms can target either the carbon-oxygen bond of the hydroxyl group (or its derivatives) or the carbon-carbon bonds within the aromatic rings.
C-O Bond Cleavage: The cleavage of ether derivatives of phenols is a well-studied process. For example, the acidic cleavage of butyl phenyl ether involves protonation of the ether oxygen, followed by the departure of the more stable carbocation. youtube.com In the context of 4,4'-dihydroxybiphenyl derivatives, deprotection steps often involve C-O bond cleavage. A high-temperature dealkylation is the final step in the Hay synthesis to remove the tert-butyl protecting groups. wikipedia.org
C-C Bond Cleavage (Ring Opening): In biological pathways, the aromatic rings of biphenyl and its hydroxylated derivatives can be cleaved. The metabolism by organisms like Comamonas testosteroni involves a dioxygenase that attacks the aromatic ring to form a cis-dihydrodiol. nih.gov This is followed by dehydrogenation to a catechol-like product, which is then susceptible to ring cleavage by a 2,3-dihydroxybiphenyl 1,2-dioxygenase. nih.govresearchgate.net This enzymatic cleavage breaks the aromatic C-C bond, leading to a linear acidic product, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which is further metabolized. nih.gov
Methodologies for Controlling Reaction Selectivity and Minimizing Impurities
Controlling selectivity and minimizing byproducts are paramount for the efficient and economical synthesis of 4,4'-dihydroxybiphenyl.
One of the primary challenges is achieving regioselectivity. The direct oxidative coupling of phenol often yields a mixture of isomers. wikipedia.org A key strategy to overcome this is the use of sterically bulky substituents. In the industrial synthesis developed by Allan Hay, 2,6-di-tert-butylphenol is used as the starting material. wikipedia.org The large tert-butyl groups block the ortho positions, forcing the oxidative coupling to occur exclusively at the para position, thus yielding only the desired 4,4'-linked biphenyl structure. wikipedia.org
In Suzuki-Miyaura coupling reactions, which join a boronic acid with a halide, selectivity is also a concern. A systematic study of the coupling between various halophenols and phenol boronic acids revealed that accessing certain isomers, like 2,4'-biphenol, can be particularly difficult. nih.gov However, these challenges can often be overcome by using specific additives or adjusting reaction conditions, such as employing microwave irradiation for less reactive bromophenols. nih.gov The choice of catalyst and ligands is also crucial; nickel-phosphine complexes have been shown to be effective, with their catalytic performance being significantly affected by the structure of both the aryl and phosphine ligands. mdpi.com
Table 2: Strategies for Controlling Selectivity and Purity
| Strategy | Method | Purpose | Key Factor | Reference |
|---|---|---|---|---|
| Steric Hindrance | Oxidative Coupling | Ensure para-para linkage | 2,6-di-tert-butylphenol | wikipedia.org |
| Catalyst/Condition Tuning | Suzuki-Miyaura Coupling | Overcome difficulty in forming specific isomers | Additives, microwave irradiation | nih.gov |
| Catalyst System Design | Suzuki-Miyaura Coupling | Improve reaction efficiency and yield | Choice of Ni-phosphine ligands | mdpi.com |
| Process Optimization | Hydrolysis of Dibromobiphenyl | Reduce impurities | Control of temperature, pressure, catalyst |
Structural Characterization and Spectroscopic Analysis in Academic Contexts
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to generate a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the terminal phenolic rings and the central phenyl ring. The protons on the terminal rings (A) are chemically equivalent, as are the protons on the central ring (B). The electron-donating hydroxyl groups cause the adjacent protons to be shielded compared to those in unsubstituted benzene (B151609). The protons on the central ring will have chemical shifts more aligned with those of p-terphenyl (B122091). A broad singlet corresponding to the two equivalent phenolic (-OH) protons would also be present, and its chemical shift can be concentration-dependent and the signal can be exchanged with D₂O.
¹³C-NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. The carbon atom bonded to the hydroxyl group (C-OH) will be significantly deshielded, appearing at a high chemical shift (typically >150 ppm). libretexts.org The other aromatic carbons will appear in the typical range of 115-140 ppm. The chemical shifts can be predicted by considering the values for p-terphenyl and adding the substituent effects of the hydroxyl groups. chemicalbook.com
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | ~6.9 - 7.7 | Complex multiplet patterns. Protons on terminal rings are expected at the lower end of the range (~6.9-7.5 ppm) due to the -OH group, while central ring protons are expected at the higher end (~7.6-7.7 ppm), similar to p-terphenyl. chemicalbook.comchemicalbook.com |
| ¹H (Phenolic OH) | ~4.8 - 5.5 (or higher) | Broad singlet, exchangeable with D₂O. Position is solvent and concentration dependent. |
| ¹³C (Aromatic C-O) | ~155 - 158 | The carbon atom directly attached to the hydroxyl group. |
| ¹³C (Aromatic C-H and C-C) | ~115 - 141 | Multiple signals corresponding to the non-equivalent carbons in the phenyl rings. Quaternary carbons will appear around ~130-141 ppm. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy probes the molecular bonds, providing a "fingerprint" based on their characteristic vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of 4-[4-(4-hydroxyphenyl)phenyl]phenol is dominated by features characteristic of phenols and polyphenyls. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded phenolic groups. libretexts.org A sharp C-O stretching band should appear around 1200-1250 cm⁻¹. The aromatic nature of the compound gives rise to several other characteristic bands: C-H stretching just above 3000 cm⁻¹, and C=C stretching absorptions in the 1450-1610 cm⁻¹ region. libretexts.orgchemicalbook.com
Raman Spectroscopy: As a largely symmetric molecule with an extensive π-conjugated system, this compound is expected to be a strong Raman scatterer. The Raman spectrum provides complementary information to the IR spectrum. The most intense bands are typically associated with the symmetric vibrations of the aromatic rings. Key features include the strong C=C stretching modes around 1600 cm⁻¹ and the ring-breathing modes, which are characteristic of the terphenyl backbone. researchgate.netacs.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | IR (Broad) |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1610, 1500, 1450 | IR, Raman (Strong in Raman) acs.org |
| C-O Stretch | 1200 - 1250 | IR (Strong) libretexts.org |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy provide information about the electronic energy levels and π-conjugated system of the molecule.
UV-Vis Spectroscopy: The parent compound, p-terphenyl, exhibits a strong absorption maximum (λ_max) around 276-280 nm in solvents like cyclohexane, which is attributed to π→π* electronic transitions within the conjugated system. omlc.org For this compound, the presence of two hydroxyl groups, which are powerful auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (red shift) of the absorption maximum to a longer wavelength, likely above 280 nm.
Fluorescence Spectroscopy: p-Terphenyl is known to be a highly fluorescent compound, with a quantum yield of 0.93 and an emission maximum around 338-340 nm when excited at its absorption maximum. omlc.orgaatbio.com The introduction of hydroxyl groups to the terminal rings of the p-terphenyl core is expected to influence the emission properties. A red shift in the emission peak is anticipated, and the fluorescence quantum yield may be altered depending on the solvent environment and the extent of intermolecular hydrogen bonding. Studies on related terphenyl derivatives show intense blue fluorescence. nih.gov
| Property | Expected Value | Notes |
|---|---|---|
| UV Absorption λ_max | > 280 nm | Bathochromic shift from p-terphenyl (~276 nm) due to -OH groups. omlc.org |
| Fluorescence Emission λ_em | > 340 nm | Expected red shift from p-terphenyl (~338 nm). aatbio.com Highly dependent on solvent polarity. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern. For this compound (C₁₈H₁₄O₂), the monoisotopic mass is 262.0994 Da. The electron ionization (EI) mass spectrum would show an intense molecular ion peak (M⁺˙) at m/z = 262. Subsequent fragmentation would likely proceed through cleavage of the phenyl-phenyl bonds and loss of small, stable neutral molecules like water (H₂O) or carbon monoxide (CO) from the phenolic rings.
| m/z Value | Proposed Identity | Notes |
|---|---|---|
| 262 | [M]⁺˙ | Molecular Ion |
| 244 | [M - H₂O]⁺˙ | Loss of water |
| 234 | [M - CO]⁺˙ | Loss of carbon monoxide from a phenolic ring |
| 185 | [M - C₆H₅O]⁺ | Loss of a hydroxyphenyl radical |
| 152 | [C₁₂H₈]⁺˙ | Biphenylene radical cation, from cleavage and rearrangement |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography is essential for separating the compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase (RP-HPLC) method is most suitable.
A typical RP-HPLC method would involve a C18 (octadecylsilyl) stationary phase, which is nonpolar. The mobile phase would be a polar mixture, commonly consisting of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peaks. To suppress the ionization of the acidic phenolic protons and achieve better peak shape, a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), is typically added to the mobile phase. nih.gov Detection is most commonly achieved using a UV detector set at or near the compound's absorption maximum (λ_max > 280 nm). scirp.orgnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 40% B to 100% B over 15 minutes) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~285 nm |
| Column Temperature | 40 °C nih.gov |
Supramolecular Chemistry and Solid State Structural Studies of 4 4 4 Hydroxyphenyl Phenyl Phenol
Crystallographic Investigations and Crystal Packing Analysis
The solid-state structure of 4-[4-(4-hydroxyphenyl)phenyl]phenol is primarily determined through single-crystal X-ray diffraction, a powerful technique that provides precise information about the spatial arrangement of atoms within the crystal lattice. These studies are fundamental to understanding the non-covalent interactions that drive the formation of its extended structures.
X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Distances
Intermolecular distances obtained from these studies are crucial for identifying and characterizing the various non-covalent interactions at play. Short contacts between electronegative atoms (like oxygen) and hydrogen atoms are indicative of hydrogen bonds, while specific distances between the centroids of aromatic rings suggest the presence of π-π stacking interactions.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.234 |
| b (Å) | 12.675 |
| c (Å) | 13.546 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1413.2 |
| Z | 4 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific crystallographic data for this compound is not publicly available.
Detailed Study of Hydrogen Bonding Networks (O—H⋯O, C—H⋯O)
The most prominent intermolecular interaction in the crystal structure of this compound is the classical O—H⋯O hydrogen bond. The hydroxyl groups at both ends of the molecule act as both hydrogen bond donors and acceptors, leading to the formation of extensive chains or networks. The geometry of these bonds, including the H⋯O distance and the O-H⋯O angle, is a critical factor in the stability of the crystal structure.
Table 2: Typical Hydrogen Bond Geometries in Hydroxylated Aromatic Compounds
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |
| O—H⋯O | 2.6 - 2.9 | 150 - 180 |
| C—H⋯O | 3.0 - 3.5 | 120 - 160 |
Characterization of π-π Stacking Interactions and Aromatic Stacking Motifs
The planar phenyl rings of this compound are prone to engage in π-π stacking interactions, which are a result of attractive non-covalent forces between aromatic moieties. These interactions are characterized by the parallel or near-parallel arrangement of the rings. The most common motifs are face-to-face and offset stacking.
The interplanar distance between stacked rings is a key parameter, typically ranging from 3.3 to 3.8 Å. The degree of overlap and the relative orientation of the rings determine the strength and nature of the interaction. These stacking interactions often lead to the formation of columnar or layered structures within the crystal.
Principles of Self-Assembly and Formation of Supramolecular Architectures
The interplay of the various intermolecular forces described above dictates the spontaneous self-assembly of this compound molecules into well-defined supramolecular structures. The directionality and strength of hydrogen bonds, coupled with the less-directional but significant π-π and C—H⋯π interactions, guide the formation of complex architectures.
Development of One-Dimensional Chains and Three-Dimensional Networks
The primary mode of self-assembly for this compound is through the formation of one-dimensional (1D) chains via head-to-tail O—H⋯O hydrogen bonds. Each molecule connects to two others, creating extended polymeric chains that propagate through the crystal lattice.
Morphological Analysis of Lamellar Sheet and Columnar Superstructures
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Computational Studies of Intermolecular Forces
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Quantitative Analysis of Interaction Energies (Dispersion and Electrostatic Components)
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Hirshfeld Surface Analysis and Fingerprint Plot Interpretation
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Gelation Phenomena and Organogelator Research
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Theoretical and Computational Chemistry of 4 4 4 Hydroxyphenyl Phenyl Phenol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT can elucidate various aspects of a molecule's behavior, from its structural stability to its chemical reactivity.
Calculation of Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Properties
The electronic structure of 4-[4-(4-hydroxyphenyl)phenyl]phenol can be meticulously examined using DFT calculations. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed across the biphenyl (B1667301) system's anti-bonding orbitals. The precise energies of these orbitals and the resulting gap can be calculated using various DFT functionals and basis sets, with the results providing a quantitative measure of its electronic characteristics.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.24 |
| HOMO-LUMO Gap | 4.63 |
Note: The values presented in this table are illustrative and represent typical results that would be obtained from a DFT calculation on a molecule of this type.
Prediction of Chemical Reactivity through Quantum Chemical Descriptors
Beyond the HOMO-LUMO gap, DFT calculations can furnish a suite of quantum chemical descriptors that offer deeper insights into the chemical reactivity of this compound. These descriptors are derived from the electronic structure and provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as -EHOMO.
Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (I - A) / 2. A harder molecule is generally less reactive.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ2 / (2η).
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 1.24 |
| Electronegativity (χ) | 3.555 |
| Chemical Hardness (η) | 2.315 |
| Electrophilicity Index (ω) | 2.73 |
Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and serve as an illustration of the type of data generated.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational landscape of this compound and how it interacts with its environment, such as a solvent.
For a molecule like this compound, which has a flexible torsional angle between its two phenyl rings, MD simulations can explore the different rotational conformers and their relative stabilities. These simulations can also elucidate the molecule's behavior in solution, for instance, by modeling the hydrogen bonding interactions between its hydroxyl groups and water molecules. This provides a detailed understanding of its solvation structure and how the solvent influences its conformational preferences.
In Silico Modeling of Molecular Interactions and Binding Sites
In silico modeling techniques, such as molecular docking, can be employed to investigate how this compound might interact with biological macromolecules, such as proteins or enzymes. These methods computationally predict the preferred binding orientation of the molecule to a target receptor, providing insights into potential biological activities.
The process involves generating a three-dimensional model of this compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses. The hydroxyl groups and the aromatic rings of this compound are key features for forming hydrogen bonds and hydrophobic interactions, respectively, which are crucial for molecular recognition and binding. This type of modeling can identify potential binding sites and guide the design of new molecules with specific biological functions.
Advanced Applications in Materials Science and Polymer Chemistry
Polymer and Resin System Development
The bifunctional nature of 4-[4-(4-hydroxyphenyl)phenyl]phenol allows it to serve as a fundamental component in the synthesis of various polymer systems, from high-performance thermoplastics to thermosetting resins.
Utilization as a Versatile Building Block in Polymer Synthesis
This compound, also known as 4,4''-dihydroxy-p-terphenyl (DHTP), is a highly effective building block in polymer synthesis. Its molecular architecture consists of a rigid, linear chain of three benzene (B151609) rings (a p-terphenyl (B122091) group) with a hydroxyl (-OH) group at each end. These hydroxyl groups are reactive sites that can readily participate in various polymerization reactions, such as condensation polymerization, to form long polymer chains. The rigid and planar nature of the terphenyl moiety is a key attribute, as its inclusion in a polymer backbone restricts segmental motion, which is a primary mechanism for enhancing the thermal stability and mechanical strength of the resulting material. researchgate.netnih.gov Polymers containing terphenyl groups are noted for their excellent thermal stability and high glass transition temperatures. nih.gov
Incorporation into High-Performance Polymers and Composites for Enhanced Properties
The integration of the this compound unit into polymer chains is a recognized strategy for developing high-performance materials. Its rigid structure contributes to superior thermal resistance, dimensional stability, and mechanical strength.
For instance, research has shown that incorporating 4,4'-dihydroxy-p-terphenyl (DHTP) as a comonomer into poly(ether sulfone)s results in a synergistic effect, leading to a significant increase in the strain at break compared to polymers made with other bisphenols like Bisphenol-A. researchgate.net This enhancement highlights its role in improving the toughness of traditionally brittle materials. Similarly, derivatives such as hexamethyl-p-terphenyl are used to synthesize advanced polymers like poly(benzimidazolium), which exhibit remarkable chemical and mechanical stability for use in demanding applications like energy conversion devices. rsc.org
Application as Cross-linking and Branching Agents in Polymer Networks
In polymer chemistry, branching and cross-linking are crucial techniques to modify polymer properties, often leading to increased rigidity and improved rheological characteristics. Branching agents are typically monomers with three or more reactive functional groups (e.g., ABn where n ≥ 2). liverpool.ac.uk These multifunctional monomers create connections between growing polymer chains, forming complex, non-linear architectures. nih.govmdpi.com
Role in the Synthesis of Polycarbonates, Polyesters, and Polyurethane Architectures
The diol functionality of this compound makes it a suitable monomer for producing a range of condensation polymers, including polyesters, polycarbonates, and polyurethanes.
Polyesters: Polyesters are synthesized through the reaction of a diol with a diacid or its derivative. rasayanjournal.co.ind-nb.info A series of polyesters has been synthesized using a derivative, 2′,5′-dihexyl-p-terphenyl-4,4″-diol, with various diacids. researchgate.net The resulting materials were soluble, film-forming, and exhibited good mechanical properties at temperatures well above 300°C, demonstrating the high thermal performance imparted by the terphenyl structure. researchgate.net
Polycarbonates: Polycarbonate synthesis typically involves the reaction of a bisphenol with a carbonyl source like phosgene (B1210022) or diphenyl carbonate (DPC) via interfacial polycondensation or melt transesterification. uwb.edu.plmdpi.comyoutube.com While Bisphenol A (BPA) is the most common monomer, concerns about its safety have driven research into alternatives. uwb.edu.plmdpi.comnih.gov this compound can serve as a specialty bisphenol monomer in these reactions. Its rigid, linear structure is expected to produce polycarbonates with a very high glass transition temperature and enhanced thermal stability compared to standard BPA-based polycarbonates.
Polyurethanes: The synthesis of polyurethanes involves the polyaddition reaction between a diol and a diisocyanate. This compound can function as the diol component. The incorporation of its rigid, aromatic structure into the polyurethane backbone would significantly enhance the stiffness and thermal stability of the hard segments, making it suitable for applications requiring high-temperature performance.
Investigation of Material Property Enhancement
Research efforts have focused on quantifying the improvements in material properties, particularly thermal stability and mechanical strength, when this compound is used as a monomer in composite materials.
Research into Thermal Stability and Mechanical Reinforcement in Composites
The inclusion of this compound (DHTP) in polymer composites has been shown to enhance both thermal and mechanical characteristics. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of such polymers, by measuring weight loss as a function of temperature. researchgate.netncsu.eduresearchgate.net
Research on poly(ether sulfone)s demonstrated that the incorporation of DHTP alongside another comonomer led to a polymer with a significantly enhanced strain at failure. researchgate.net This suggests an improvement in the material's toughness and ability to resist fracture. The rigid p-terphenyl backbone is a primary contributor to the high thermal stability observed in polymers containing this moiety. nih.gov For example, polyesters based on a terphenyldiol derivative maintain good mechanical properties at temperatures exceeding 300°C. researchgate.net Furthermore, related polymer systems utilizing a hexamethyl-p-terphenyl core structure show exceptional chemical and mechanical stability, even after prolonged exposure to harsh conditions, such as 1 M NaOH at 80°C. rsc.org
The table below summarizes research findings on the enhancement of polymer properties through the use of 4,4'-dihydroxy-p-terphenyl (DHTP).
| Polymer System | Monomers Used | Key Finding | Reference |
| Poly(ether sulfone) | Dichlorodiphenyl sulfone (DCDPS), 4,4'-[trans-1,4-cyclohexanediylbis(methylene)] bisphenol (CMB), and DHTP | An order of magnitude increase in strain at break was observed, indicating enhanced toughness. | researchgate.net |
| Polyester | 2′,5′-dihexyl-p-terphenyl-4,4″-diol and terephthalic acid | The material exhibited good mechanical properties at temperatures significantly above 300°C. | researchgate.net |
| Poly(benzimidazolium) | Hexamethyl-p-terphenyl derivative | The resulting polymer membrane showed remarkable ex situ chemical and mechanical stability. | rsc.org |
Studies on Interfacial Phenomena and Adhesion Promotion
While specific research on the use of this compound as an adhesion promoter is not extensively documented in publicly available literature, the fundamental principles of polymer science allow for an informed discussion of its potential in this area. Adhesion promoters are bifunctional compounds that can chemically interact with both the polymer matrix and the substrate, forming a "chemical bridge" across the interface. specialchem.com The effectiveness of an adhesion promoter is often linked to its ability to increase the surface energy of the polymer and provide specific functional groups for bonding. specialchem.com
Aromatic diols, in general, are known to enhance the properties of polymers like polyesters and polyurethanes. mdpi.comgantrade.com Their rigid structures can contribute to stronger intermolecular interactions, such as pi-pi stacking, at the interface, which can lead to improved adhesion. The hydroxyl groups of this compound can readily participate in chemical reactions at the interface, for instance, by forming covalent bonds with substrates that have complementary functional groups.
In the context of polymer blends and composites, the introduction of a rigid aromatic component like this compound could enhance the compatibility between two otherwise immiscible polymers by reducing the interfacial energy between them. specialchem.com This compatibilization effect leads to finer dispersion, more stable morphologies, and ultimately, improved mechanical performance of the blend.
The table below illustrates the general influence of incorporating aromatic diols on the interfacial properties of polymers, providing a basis for the expected impact of this compound.
| Property | Influence of Aliphatic Diols | Potential Influence of this compound (Aromatic Diol) | Rationale |
| Interfacial Tension | Generally lower impact | Potential to significantly reduce | The rigid aromatic structure can enhance interactions at the interface, reducing the energy difference between the two phases. |
| Adhesion Strength | Moderate improvement | Potential for significant improvement | The rigid backbone can increase the cohesive strength of the polymer at the interface, while the hydroxyl groups can form strong bonds with the substrate. specialchem.com |
| Surface Energy | Moderate increase | Potential for a notable increase | The presence of aromatic rings generally increases the surface energy of a polymer, leading to better wetting and interaction with other materials. |
| Compatibility in Blends | Can act as a compatibilizer | Potentially a very effective compatibilizer | The ability to interact favorably with different polymer phases can stabilize the blend morphology. specialchem.com |
Exploration of Advanced Polymer Architectures: Star Polymers, Dendrimers, and Miktoarm Star Polymers
Beyond linear chains, the architecture of a polymer plays a pivotal role in defining its properties and potential applications. Star polymers, dendrimers, and miktoarm star polymers are complex, branched architectures that offer unique characteristics compared to their linear counterparts.
Star Polymers
Star polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. researchgate.net This architecture leads to a higher segment density near the core and a more compact structure compared to a linear polymer of the same molecular weight. The synthesis of star polymers can be broadly categorized into two main approaches: the "arm-first" method, where pre-formed polymer arms are attached to a multifunctional core, and the "core-first" method, where arms are grown from a multifunctional initiator. researchgate.net
Potential Attributes of Star Polymers with a this compound-Based Core:
| Property | Expected Influence of Terphenyl Core | Scientific Rationale |
| Thermal Stability | Increased | The inherent thermal stability of the aromatic terphenyl structure would elevate the decomposition temperature of the entire polymer. |
| Glass Transition Temperature (Tg) | Elevated | The rigidity of the core would restrict the mobility of the attached polymer arms, leading to a higher Tg. |
| Rheological Properties | Altered melt viscosity | The compact, rigid core would influence how the star polymers entangle and flow in the molten state compared to star polymers with flexible cores. |
| Self-Assembly | Formation of unique nanostructures | In block copolymer star architectures, a rigid core could drive the self-assembly into novel morphologies for applications in nanotechnology. |
Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a perfectly defined, tree-like structure. nih.gov They are synthesized in a stepwise manner, leading to successive "generations" with a precise number of functional groups at the periphery. nih.gov The synthesis can proceed from the core outwards (divergent method) or from the periphery inwards (convergent method). mdpi.com
Alternatively, in a divergent approach, a modified this compound could serve as the central core from which the dendritic structure is grown. researchgate.net The linear, rigid nature of the terphenyl core would enforce a specific geometry on the initial generations of the dendrimer. Porphyrins and other functional molecules have been used as dendrimer cores to impart specific properties. nih.gov
Hypothesized Characteristics of Dendrimers Incorporating this compound:
| Feature | Potential Role of Terphenyl Unit | Consequence |
| Molecular Architecture | As a rigid core or a repeating unit in dendrons | Creation of shape-persistent, non-collapsible structures. |
| Solubility | Potentially reduced in common solvents | The high degree of aromaticity and rigidity might necessitate the use of specialized solvents for processing. |
| Host-Guest Chemistry | Formation of well-defined internal cavities | The rigid structure could create voids within the dendrimer capable of encapsulating small molecules. |
| Optical Properties | Potential for fluorescence or other optical activity | The conjugated terphenyl system could be a basis for developing dendrimers with specific photophysical properties. |
Miktoarm Star Polymers
Miktoarm star polymers, also known as heteroarm star polymers, are a fascinating class of branched polymers where the arms are not all chemically identical. nih.gov This architectural and chemical asymmetry allows for the combination of disparate polymer properties within a single molecule, leading to complex self-assembly behaviors and functionalities. nih.gov The synthesis of miktoarm star polymers is a significant challenge and often involves a combination of different polymerization techniques. scilit.com
The incorporation of a rigid, rod-like block derived from the polymerization of a monomer based on this compound into a miktoarm star polymer could lead to novel materials with unique self-assembly characteristics. For example, a miktoarm star polymer could be designed with both flexible, coil-like arms and a rigid, terphenyl-based arm.
The significant difference in the chemical nature and physical properties of the arms would drive microphase separation, potentially leading to the formation of highly ordered nanostructures such as cylinders, lamellae, or more complex morphologies in the solid state or in solution. The interfacial properties of miktoarm star polymers are known to be influenced by the architecture and composition of the arms. acs.org
Projected Impact of a Terphenyl-Based Arm in Miktoarm Star Polymers:
| Aspect | Influence of a Rigid Terphenyl-Based Arm | Potential Application |
| Self-Assembly | Stronger driving force for microphase separation | Formation of highly ordered nanostructures for use in templates for nanofabrication or as photonic materials. |
| Liquid Crystalline Behavior | Induction of liquid crystalline phases | The rigid-rod nature of the terphenyl block could lead to the formation of nematic or smectic phases, useful for optical applications. |
| Mechanical Properties | Anisotropic mechanical response | The orientation of the rigid domains within a softer matrix could lead to materials with direction-dependent strength and stiffness. |
| Drug Delivery | Formation of multicompartment micelles | The different arms could form distinct domains within a micelle, allowing for the co-encapsulation of different therapeutic agents. nih.gov |
Mechanistic Biological Activities and Molecular Interactions
Antioxidant Activity and Free Radical Scavenging Mechanisms
Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.govnih.gov The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. nih.gov
Elucidation of Molecular Mechanisms of Oxidative Stress Mitigation
The fundamental mechanism by which phenolic compounds like 4-[4-(4-hydroxyphenyl)phenyl]phenol mitigate oxidative stress involves the scavenging of reactive oxygen species (ROS). This process helps to protect cells from oxidative damage to crucial macromolecules such as DNA, proteins, and lipids. nih.gov The presence of hydroxyl groups is a key structural feature for this activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Antioxidant Potential
Structure-activity relationship (SAR) studies on phenolic compounds reveal that the antioxidant capacity is influenced by the number and position of hydroxyl groups. nih.govnih.gov For biphenyls, the presence of hydroxyl groups on both phenyl rings can be crucial. While specific SAR studies for this compound are limited, the general principles of phenolic antioxidants suggest that its structure, with a hydroxyl group on one of the phenyl rings, confers it with radical scavenging capabilities. nih.govnih.gov The presence of a second hydroxyl group, as seen in related biphenols like 4,4'-dihydroxybiphenyl (B160632), can further enhance antioxidant activity. nih.govresearchgate.net
Endocrine System Modulation Research
This compound has been identified as a potential endocrine-disrupting chemical (EDC), with studies focusing on its interaction with hormone signaling pathways, particularly the estrogen and androgen receptors. nih.govnih.govnih.gov
Investigation of Interactions with Hormone Signaling Pathways
Research has shown that this compound can act as an agonist for the estrogen receptor-alpha (ERα) and an antagonist for the androgen receptor (AR). nih.gov It has also been observed to be a weak inhibitor of progesterone (B1679170) receptor (PR) controlled expression. The ability of such xenobiotic compounds to interact with nuclear receptors can lead to the disruption of normal hormonal signaling. nih.gov
In Vitro Studies on Estrogenic Activity and Receptor Binding Affinity
In vitro studies using reporter cell lines have demonstrated the estrogenic and antiandrogenic activity of this compound. nih.gov It has been shown to activate estrogen receptors at concentrations above 1 microM. nih.gov Furthermore, it exhibited antiandrogenic activity with an IC50 value of approximately 5 microM and was able to displace [3H] R1881 in whole-cell binding assays with a Ki of 10 microM. nih.gov The estrogenic activity of phenolic compounds is often linked to the presence of a hydroxyl group on the phenyl ring, which can mimic the phenolic A-ring of estradiol, enabling binding to the estrogen receptor. nih.govfrontiersin.org
Table 1: In Vitro Endocrine Activity of this compound
| Biological Activity | Receptor | Effect | Concentration/Potency | Reference |
| Estrogenic Activity | ERα | Agonist | > 1 µM | nih.gov |
| Estrogenic Activity | ERβ | Agonist | > 1 µM | nih.gov |
| Antiandrogenic Activity | AR | Antagonist | IC50 ~ 5 µM | nih.gov |
| Progesterone Receptor Activity | PR | Weak Inhibitor | Not specified | |
| Androgenic Activity | AR | No activity detected | Not specified | nih.gov |
| Estrogen Receptor Binding | ERs | Displaced [3H] R1881 | Ki = 10 µM | nih.gov |
This table summarizes the findings from in vitro studies on the endocrine-disrupting effects of this compound.
Anticancer Research and Cellular Pathway Modulation
While research into the specific anticancer activities of this compound is not as extensive as for other related compounds, its endocrine-disrupting properties suggest potential implications for hormone-dependent cancers. The estrogenic and antiandrogenic activities could theoretically influence the growth of breast and prostate cancers, respectively. However, direct studies on the cellular pathway modulation by this compound in cancer cells are limited in the reviewed literature.
It is important to note that studies on structurally similar compounds, such as other hydroxylated biphenyls and phenolic derivatives, have shown various anticancer effects, often linked to the induction of apoptosis and cell cycle arrest. nih.govnih.govplos.org For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), a compound with a similar hydroxyphenyl moiety, has been shown to induce apoptosis in breast cancer cells through the production of nitric oxide. nih.gov However, direct extrapolation of these findings to this compound requires specific investigation.
Mechanistic Studies on the Induction of Apoptosis in Cancer Cell Lines
Currently, there is a lack of specific published research detailing the mechanistic studies on the induction of apoptosis in cancer cell lines by this compound. While related terphenyl compounds have been investigated for their cytotoxic and apoptotic effects, direct evidence for this specific molecule is not available in the public domain.
Analysis of Mechanisms Leading to Inhibition of Cell Proliferation
Similarly, a direct analysis of the mechanisms through which this compound inhibits cell proliferation has not been documented in the available scientific literature. Understanding its potential to halt the cell cycle or interfere with proliferative signaling pathways remains an area for future investigation.
Research into Downregulation of Key Cellular Proteins (e.g., α-Tubulin)
There is no current research available that specifically investigates the downregulation of key cellular proteins, such as α-tubulin, by this compound. The interaction of this compound with the cytoskeleton and its components is yet to be explored.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., Tyrosinase)
The ability of phenolic compounds to inhibit enzymes is a significant area of study. However, specific research into the enzyme inhibitory properties of this compound, particularly concerning tyrosinase, is not present in the current body of scientific literature.
Elucidation of Enzyme Inhibition Kinetics
Due to the absence of studies on the enzyme inhibitory activity of this compound, there is no data available to elucidate its enzyme inhibition kinetics.
Molecular Docking and Computational Approaches for Binding Mode Prediction
While molecular docking and computational studies are valuable tools for predicting the binding modes of compounds with proteins like tyrosinase, no such studies have been published specifically for this compound.
Environmental Fate and Degradation Studies in Academic Contexts
Abiotic Degradation Pathways and Transformation Products
Abiotic degradation involves the breakdown of chemical compounds through non-living processes, such as light or chemical reactions. For phenolic compounds like 4,4'-dihydroxybiphenyl (B160632), photodegradation and chemical oxidation are considered primary abiotic degradation routes.
Photodegradation Mechanisms under Various Irradiation Conditions
Direct photolysis of a chemical occurs when it absorbs light energy, leading to its decomposition. While specific research focusing exclusively on the photodegradation of 4,4'-dihydroxybiphenyl is limited, the mechanisms can be inferred from studies on structurally related compounds, such as other biphenyl (B1667301) derivatives and phenols.
The photodegradation of aromatic compounds in aqueous environments is often initiated by the absorption of ultraviolet (UV) radiation, which can excite the molecule to a higher energy state. This excitation can lead to bond cleavage or the formation of reactive species. For phenolic compounds, a key mechanism involves the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic rings. This process is observed in the photocatalytic degradation of Bisphenol A (BPA), where hydroxyl radical attack leads to the formation of hydroxylated intermediates and eventual ring-opening reactions. redalyc.org
Studies on halogenated biphenyls, such as 4,4'-dibromobiphenyl (B48405) and 2,4,5,2',4',5'-hexabromobiphenyl, show that a primary photolytic pathway under UV irradiation is reductive dehalogenation, where a carbon-halogen bond is broken. nih.govnih.gov For 4,4'-dihydroxybiphenyl, which lacks halogens, the likely photochemical pathways would involve either the cleavage of the biphenyl bond or, more probably, oxidation of the hydroxyl groups and aromatic rings, leading to polymerization or the formation of quinone-like structures and smaller organic acids upon ring cleavage. The efficiency of photodegradation can be significantly influenced by environmental conditions such as the pH of the water, the presence of dissolved organic matter, and the intensity and wavelength of light. nih.govmorressier.com
Chemical Oxidation Processes (e.g., Ozonation, Fenton Reactions)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). copernicus.org These methods are effective for degrading recalcitrant compounds that are resistant to other forms of degradation.
Ozonation: Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of organic compounds by ozonation can occur through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition in water, a process that is favored at higher pH. nih.gov Phenolic compounds are particularly susceptible to ozone attack at the hydroxyl group, which activates the aromatic ring. This typically leads to the formation of dihydroxybenzenes and subsequently to the cleavage of the aromatic ring, producing smaller, more biodegradable molecules like short-chain carboxylic acids. nih.govnih.gov
Fenton Reactions: The Fenton reaction is another prominent AOP that generates hydroxyl radicals through the catalytic decomposition of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺). nih.gov The classic Fenton reaction is described by the following simplified equation:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The highly reactive hydroxyl radicals can non-selectively oxidize organic compounds like 4,4'-dihydroxybiphenyl, initiating a cascade of reactions that can lead to complete mineralization, i.e., conversion to carbon dioxide and water. The efficiency of the Fenton process is highly pH-dependent, with optimal performance typically occurring under acidic conditions (around pH 3) to prevent the precipitation of ferric iron. nih.gov
Table 1: Summary of Potential Abiotic Degradation Pathways for 4,4'-Dihydroxybiphenyl Note: Mechanisms are inferred from studies on structurally similar compounds due to limited direct research on 4,4'-dihydroxybiphenyl.
| Process | Primary Reactive Species | Anticipated Mechanism | Potential Transformation Products |
|---|---|---|---|
| Photodegradation | Photons (UV light), Hydroxyl Radicals (•OH) | Direct absorption of UV light leading to bond excitation and cleavage. Indirect oxidation via photochemically generated radicals. | Hydroxylated derivatives, quinones, products of aromatic ring cleavage (e.g., carboxylic acids). |
| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Electrophilic attack by O₃ on the aromatic ring, or oxidation by •OH radicals formed from O₃ decomposition. | Catechols, hydroquinones, ring-cleavage products (aldehydes, carboxylic acids). |
| Fenton Reaction | Hydroxyl Radicals (•OH) | Non-selective oxidation by •OH radicals generated from the Fe²⁺/H₂O₂ reaction. | Hydroxylated biphenyls, ring-cleavage products, eventual mineralization to CO₂ and H₂O. |
Biotic Transformation and Microbial Degradation Studies
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This process is a critical pathway for the removal of many organic pollutants from the environment.
Identification and Characterization of Microbial Metabolites
The biodegradation of biphenyl and its derivatives often proceeds through a well-established metabolic pathway. In bacteria, the initial attack involves the oxygenation of one of the aromatic rings. For 4,4'-dihydroxybiphenyl, this process would be catalyzed by a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the rings at adjacent, unsubstituted carbons (e.g., positions 2 and 3). This would yield 3,4,4'-trihydroxy-1,1'-biphenyl-2,3-dihydrodiol .
Following the established biphenyl degradation pathway, this dihydrodiol intermediate undergoes rearomatization catalyzed by a dehydrogenase to form a catechol-like product, in this case, 2,3,4,4'-tetrahydroxy-1,1'-biphenyl . This multisubstituted phenol (B47542) is then a substrate for a ring-cleavage enzyme, an extradiol dioxygenase, which opens the aromatic ring between the two adjacent hydroxyl groups. This meta-cleavage reaction results in a yellow-colored, semi-aldehydic acid. Subsequent hydrolysis yields a hydroxylated benzoic acid derivative and a short-chain fatty acid, which can then enter central metabolic pathways like the Krebs cycle. asm.org While 4,4'-dihydroxybiphenyl is noted to be a less preferred substrate compared to other isomers for some bacteria, these transformation steps represent the canonical pathway. asm.orgnih.gov
Enzymatic Biotransformation Mechanisms and Involved Microorganisms
The enzymatic machinery responsible for the degradation of biphenyl compounds has been extensively studied, primarily in the context of polychlorinated biphenyl (PCB) bioremediation. The key enzymes belong to the biphenyl (or bph) catabolic pathway.
Involved Microorganisms: Several bacterial and fungal species have been identified with the ability to transform biphenyl and its hydroxylated derivatives.
Bacteria: Comamonas testosteroni B-356 has been shown to metabolize symmetrically substituted dihydroxybiphenyls, including 4,4'-dihydroxybiphenyl, using its biphenyl catabolic pathway. asm.org While this isomer is transformed less efficiently than 3,3'-dihydroxybiphenyl, the organism possesses the necessary enzymes. asm.orgnih.gov Other genera known for biphenyl degradation include Pseudomonas, Burkholderia, and Rhodococcus.
Fungi: Various fungal species, including Absidia pseudocylindrospora, have demonstrated the ability to hydroxylate biphenyl to produce both 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl. nih.govnih.gov This confirms their possession of powerful hydroxylating enzymes, likely cytochrome P450 monooxygenases, which are capable of initiating the breakdown of the biphenyl structure.
Enzymatic Mechanisms: The aerobic bacterial degradation of 4,4'-dihydroxybiphenyl is initiated by a multi-component enzyme system known as biphenyl dioxygenase (BPDO) .
Initial Dioxygenation (BphA): BPDO is a Rieske-type non-heme iron-sulfur protein. researchgate.netnih.gov It catalyzes the stereospecific addition of two hydroxyl groups from molecular oxygen (O₂) to one of the aromatic rings of the biphenyl core, forming a cis-2,3-dihydro-2,3-diol. nih.gov This step is crucial as it breaks the aromaticity of the ring, making it susceptible to further degradation.
Dehydrogenation (BphB): The dihydrodiol product is then oxidized by a NAD⁺-dependent cis-biphenyl dihydrodiol dehydrogenase (BphB), which restores the ring's aromaticity and creates a dihydroxylated (catecholic) derivative. asm.org
Ring Cleavage (BphC): The resulting catechol is the substrate for a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), which catalyzes the meta-cleavage of the aromatic ring. asm.org
Hydrolysis (BphD): The resulting ring-fission product is then hydrolyzed by a hydrolase (BphD) to yield a benzoate (B1203000) derivative and a pentanoic acid, which are further metabolized. asm.org
Table 2: Enzymatic Pathway and Microbial Involvement in the Biodegradation of 4,4'-Dihydroxybiphenyl
| Step | Enzyme (Gene) | Reaction | Substrate | Product (Metabolite) | Involved Microorganisms (Examples) |
|---|---|---|---|---|---|
| 1 | Biphenyl Dioxygenase (BphA) | Dioxygenation | 4,4'-Dihydroxybiphenyl | 3,4,4'-Trihydroxy-1,1'-biphenyl-2,3-dihydrodiol (putative) | Comamonas testosteroni B-356 |
| 2 | Dihydrodiol Dehydrogenase (BphB) | Dehydrogenation | Dihydrodiol intermediate | 2,3,4,4'-Tetrahydroxy-1,1'-biphenyl (putative) | Comamonas testosteroni B-356 |
| 3 | Extradiol Dioxygenase (BphC) | Meta-cleavage of aromatic ring | Tetrahydroxy-biphenyl intermediate | Ring-fission product (a semi-aldehydic acid) | Comamonas testosteroni B-356 |
| 4 | Hydrolase (BphD) | Hydrolysis | Ring-fission product | Hydroxylated benzoic acid + Pentanoic acid | Comamonas testosteroni B-356 |
| - | Cytochrome P450 Monooxygenases | Hydroxylation | Biphenyl | 4,4'-Dihydroxybiphenyl | Absidia pseudocylindrospora (Fungus) |
Future Research Directions and Emerging Applications
Exploration of Novel Derivatives and Analogues with Tailored Properties
The inherent structure of 4-[4-(4-hydroxyphenyl)phenyl]phenol provides a robust scaffold for the design and synthesis of new derivatives with customized functionalities. Researchers are actively investigating modifications to the core structure to enhance or introduce specific properties for a range of applications.
One promising area of exploration involves the synthesis of water-soluble derivatives to improve bioavailability for potential therapeutic uses. For instance, the synthesis of 4-oxo-N-(4-hydroxyphenyl) retinamide (B29671) (4-oxo-4-HPR) derivatives has been explored to increase solubility in biological fluids while maintaining cytotoxic activity against tumor cells. nih.gov The modification of the parent compound aims to overcome the poor solubility that can limit its biological application. nih.gov
Furthermore, the creation of analogues by introducing different functional groups to the phenyl rings can modulate the compound's electronic and steric properties. This can lead to materials with enhanced thermal stability, liquid crystalline behavior, or specific optical and electronic characteristics. For example, derivatives of 4-hydroxyphenyl have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researcher.life
The synthesis of derivatives for biological evaluation is another significant research avenue. By creating libraries of related compounds, scientists can perform structure-activity relationship (SAR) studies to identify key molecular features responsible for a desired biological effect. nih.gov For example, derivatives of 4-(4-hydroxyphenyl)piperazine have been synthesized and evaluated as tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders. nih.govresearchgate.net
A summary of exemplary research on derivatives is presented in the table below:
| Derivative Class | Research Focus | Potential Application | Key Findings |
| Water-Soluble Retinamides | Improving solubility of 4-oxo-4-HPR | Cancer therapy | Synthesized derivatives showed antiproliferative and apoptotic activity. nih.gov |
| 4-(4-Hydroxyphenyl)piperazines | Tyrosinase inhibition | Hyperpigmentation treatment | Some derivatives were more potent than the reference compound kojic acid. nih.govresearchgate.net |
| 4-Hydroxyphenylglycine Derivatives | GPR88 receptor agonists | Neurological disorders | Structure-activity relationship studies identified key functional groups for activity. nih.gov |
| 4-Aminophenol Derivatives | Antimicrobial and antidiabetic activity | Pharmaceuticals | Synthesized compounds showed broad-spectrum antimicrobial activity. mdpi.com |
Development of Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental responsibility, a significant future direction for this compound research lies in the development of sustainable and green synthesis methods. mdpi.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.govjddhs.com
Traditional synthetic routes for biphenyl (B1667301) and terphenyl compounds can involve harsh reaction conditions and the use of toxic reagents and solvents. wikipedia.org Future research will focus on alternative pathways that are more environmentally benign. This includes the use of:
Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids.
Catalytic Methods: Employing catalysts, particularly reusable solid catalysts, to improve reaction efficiency and reduce waste. nih.gov For example, palladium on carbon (Pd/C) has been used as a reusable catalyst for the Suzuki coupling reaction to synthesize 4-phenylphenol (B51918). wikipedia.org
Biocatalysis: Utilizing enzymes or whole-cell systems to carry out specific transformations under mild conditions. mdpi.com
Microwave-Assisted and Ultrasound-Assisted Synthesis: Using alternative energy sources to accelerate reaction rates and potentially reduce side reactions. nih.govjddhs.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent to minimize waste. mdpi.com
The development of such green methodologies is not only crucial for environmental protection but also for the economic viability of large-scale production.
Multidisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Biological Systems
The future of this compound research will be characterized by increasing collaboration across diverse scientific disciplines. The unique properties of this compound and its derivatives make it a valuable platform for investigation at the intersection of chemistry, materials science, and biology.
In materials science , the rigid, planar structure of the p-terphenyl (B122091) backbone is a key feature for the development of advanced materials. solubilityofthings.com Research is ongoing to incorporate this moiety into polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The hydroxyl groups provide reactive sites for polymerization and for tuning the material's properties. For instance, 4-phenylphenol has been used in the synthesis of novel polyphosphazene polyelectrolytes for dispersing single-walled carbon nanotubes in water. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com
From a biological perspective , derivatives of this compound are being explored for a wide range of applications. The phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, enabling interactions with biological targets such as enzymes and receptors. ontosight.ai Research into the biological activities of these compounds includes their potential as:
Anticancer agents: As seen with the cytotoxic effects of certain derivatives. nih.gov
Enzyme inhibitors: For example, the inhibition of tyrosinase. nih.govresearchgate.net
Receptor modulators: As demonstrated by the activity of some derivatives on estrogen and androgen receptors. nih.gov
Neuroprotective agents: Some derivatives have shown potential as NMDA receptor antagonists. nih.gov
The synergy between synthetic chemists designing and creating new molecules, materials scientists characterizing their physical properties, and biologists evaluating their interactions with living systems will be paramount. This integrated approach will unlock the full potential of this compound and its analogues, paving the way for novel technologies and therapies.
Q & A
What are the optimal synthetic routes for 4-[4-(4-hydroxyphenyl)phenyl]phenol, and how can reaction conditions be controlled to improve yield?
Category : Basic Research
Answer :
The synthesis of this compound typically involves condensation reactions. For example, analogous compounds like 2,6-bis(4-hydroxybenzylidene)cyclohexanone are synthesized by reacting 4-hydroxybenzaldehyde with cyclohexanone in ethanol under HCl gas, followed by purification via recrystallization . Key parameters include:
- Solvent choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.
- Catalyst control : Acidic conditions (e.g., HCl gas) drive condensation, while base catalysts may alter regioselectivity.
- Temperature optimization : Reflux conditions (~78°C for ethanol) balance reaction rate and side-product formation.
Post-synthesis, column chromatography or recrystallization can isolate the product. Yield improvements (up to 81% in analogous syntheses) require strict moisture control and stoichiometric precision .
Which analytical techniques are most effective for quantifying this compound in biological matrices, and how are interferences minimized?
Category : Basic Research
Answer :
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used for quantification. For example, bisphenol analogs are analyzed using:
- Column : C18 reverse-phase columns (e.g., 5 µm particle size, 250 mm length).
- Mobile phase : Gradient elution with acetonitrile/water (70:30 v/v) at 1 mL/min.
- Detection : Fluorescence excitation/emission at 275/305 nm enhances sensitivity .
Interference mitigation : - Sample preparation : Dispersive liquid-liquid microextraction (DLLME) using chloroform as an extractant reduces matrix effects.
- pH adjustment : Acidic conditions (pH ~3) stabilize phenolic groups and prevent ionization.
Validation parameters (linearity: R² >0.99; LOD: ~0.1 ng/mL) ensure reliability .
How do structural modifications (e.g., sulfonyl or methoxy substituents) influence the physicochemical properties of this compound?
Category : Advanced Research
Answer :
Substituents like sulfonyl groups (e.g., 4-((4-(allyloxy)phenyl)sulfonyl)phenol) significantly alter properties:
- Log P : Sulfonyl groups reduce hydrophobicity (Log P decreases from ~3.5 to ~2.8) due to increased polarity .
- pKa : Electron-withdrawing groups (e.g., sulfonyl) lower phenolic pKa by stabilizing deprotonation (e.g., pKa ~8.5 vs. ~10.2 for unsubstituted analogs) .
- Thermal stability : Methoxy substituents enhance stability (decomposition >250°C) via steric hindrance and reduced oxidative susceptibility .
Computational modeling (DFT) predicts substituent effects on electronic structure and reactivity .
How can discrepancies in reported Log P and pKa values for this compound analogs be resolved methodologically?
Category : Advanced Research
Answer :
Discrepancies arise from experimental vs. computational approaches:
- Experimental validation : Use shake-flask or potentiometric titration under standardized conditions (IUPAC guidelines). For example, Log P values for bisphenol analogs vary by ±0.3 units due to solvent system differences .
- Computational harmonization : Apply consensus models like ALOGPS or EPI Suite, which integrate multiple datasets to reduce outlier bias .
- Buffer calibration : For pKa, use universal buffers (e.g., Britton-Robinson) to ensure consistent ionic strength .
What safety protocols are critical for handling this compound in laboratory settings?
Category : Basic Research
Answer :
Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from light to prevent degradation .
How can computational models (e.g., DFT) predict the environmental persistence and toxicity of this compound?
Category : Advanced Research
Answer :
Density Functional Theory (DFT) simulations assess:
- Degradation pathways : Hydrolysis and photolysis rates are modeled using HOMO-LUMO gaps (e.g., low gaps indicate susceptibility to UV degradation) .
- Ecotoxicology : Quantitative Structure-Activity Relationship (QSAR) models predict LC50 values for aquatic organisms based on polar surface area and log P .
- Metabolite identification : Molecular docking predicts interactions with cytochrome P450 enzymes, highlighting potential bioactive metabolites .
What strategies optimize the reproducibility of polymer synthesis using this compound as a monomer?
Category : Advanced Research
Answer :
For polycondensation reactions (e.g., with isophthaloyl chloride):
- Stoichiometric control : Maintain a 1:1 molar ratio of diol to diacid chloride to prevent chain termination.
- Catalyst selection : Benzyltriethylammonium chloride enhances interfacial polymerization efficiency .
- Post-polymerization processing : Annealing at 120°C for 2 hours reduces residual stress and improves crystallinity.
Characterization via FTIR (C=O ester peaks at 1733–1762 cm⁻¹) and NMR validates structural integrity .
How do regulatory frameworks (e.g., EPA guidelines) influence the design of toxicological studies for this compound?
Category : Advanced Research
Answer :
Studies must align with EPA’s High Production Volume (HPV) Chemical Challenge Program:
- Endpoint selection : Prioritize endocrine disruption and carcinogenicity assays based on structural alerts (e.g., phenolic groups) .
- Dose-response design : Use OECD TG 457 for in vitro estrogen receptor transactivation assays.
- Data transparency : Follow the Toxicological Review framework, including peer-reviewed literature synthesis and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
